2-amino-1-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
2-amino-1-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Pyrrolo[2,3-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Benzodioxol Group: This can be achieved through a coupling reaction using reagents such as palladium catalysts.
Attachment of Dimethylphenyl Group: This step often involves a substitution reaction where the dimethylphenyl group is introduced using suitable electrophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the aromatic rings, potentially leading to the formation of partially hydrogenated derivatives.
Substitution: The compound can participate in various substitution reactions, particularly at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are commonly used under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its aromatic and heterocyclic structure could be useful in the development of organic semiconductors or other advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-amino-1-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 2-amino-1-(1,3-benzodioxol-5-yl): This compound shares the benzodioxol group but has a different core structure.
4-(2-{[2-(1,3-benzodioxol-5-yl)-1-methylethyl]amino}-1-hydroxyethyl)-1,2-benzenediol hydrochloride: Another compound with a benzodioxol group, but with different functional groups and applications.
Uniqueness
The uniqueness of 2-amino-1-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its combination of multiple aromatic and heterocyclic rings, which provides a distinct set of chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C26H21N5O3 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-amino-1-(1,3-benzodioxol-5-yl)-N-(3,4-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C26H21N5O3/c1-14-7-8-16(11-15(14)2)28-26(32)22-23-25(30-19-6-4-3-5-18(19)29-23)31(24(22)27)17-9-10-20-21(12-17)34-13-33-20/h3-12H,13,27H2,1-2H3,(H,28,32) |
InChI Key |
FRMOLVNNSRNWJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC6=C(C=C5)OCO6)N)C |
Origin of Product |
United States |
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